molecular formula C17H15BrO4 B8490131 Dibenzyl Bromomalonate CAS No. 65100-24-5

Dibenzyl Bromomalonate

Cat. No. B8490131
CAS RN: 65100-24-5
M. Wt: 363.2 g/mol
InChI Key: UIEAFXRIPQUIBW-UHFFFAOYSA-N
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Description

Dibenzyl Bromomalonate is a useful research compound. Its molecular formula is C17H15BrO4 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
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properties

CAS RN

65100-24-5

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

dibenzyl 2-bromopropanedioate

InChI

InChI=1S/C17H15BrO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

UIEAFXRIPQUIBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of dibenzyl malonate (9.8 g, 34.46 mmole) in carbon tetrachloride (25 mL), bromine (10.14 g, 63.4 mmole) was added dropwise at room temperature over 4 h. The reaction mixture was irradiated with a 150 W lamp during the addition. The reaction mixture was quenched with water. The organic layer was separated and the aqueous layer was further extracted with dichloromethane (3 ×30 mL). The organic extracts were combined, washed with sodium hydrogen carbonate solution (3×50 mL) and brine solution 3×50 mL). The organic layer was dried over magnesium sulphate and concentrated. The residue was purified by column chromatography (9:1 Hex:EtOAc) to afford intermediate 2 as an orange oil. Yield 3.8 g, 30%
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of dibenzyl malonate (10.0 g, 35.0 mmol) in diethyl ether (20 mL) were added ammonium acetate (270 mg, 3.5 mmol) and N-bromosuccinimide (6.9 g, 39 mmol), and the mixture was stirred at room temperature for 2 hr. Saturated aqueous sodium bicarbonate solution (100 mL) and ethyl acetate (100 mL) were added to the reaction solution, and the mixture was stirred for 30 min. The organic layer was washed with saturated aqueous potassium carbonate solution (100 mL) and saturated brine (10 mL) and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=0/100→50/50) to give the title compound (3.8 g, 29%) as a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
29%

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